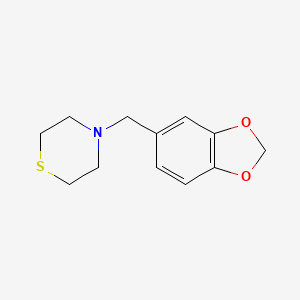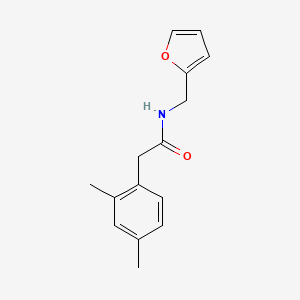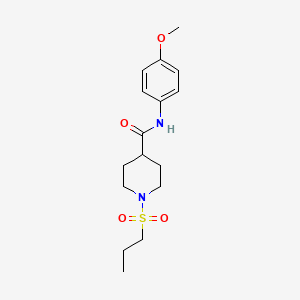![molecular formula C24H19N3O4S B5477496 (4E)-5-(4-methoxyphenyl)-4-[(4-methylsulfanylphenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one](/img/structure/B5477496.png)
(4E)-5-(4-methoxyphenyl)-4-[(4-methylsulfanylphenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-5-(4-methoxyphenyl)-4-[(4-methylsulfanylphenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one is a complex organic compound with a unique structure that includes methoxy, methylsulfanyl, and nitrophenyl groups attached to a pyrazolone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(4-methoxyphenyl)-4-[(4-methylsulfanylphenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 4-methylsulfanylbenzaldehyde in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with 4-nitrophenylhydrazine to form the pyrazolone ring through cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4E)-5-(4-methoxyphenyl)-4-[(4-methylsulfanylphenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can be employed.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazolones with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4E)-5-(4-methoxyphenyl)-4-[(4-methylsulfanylphenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its diverse functional groups. It may also serve as a lead compound for the development of new drugs.
Medicine
In medicinal chemistry, this compound has potential applications as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mécanisme D'action
The mechanism of action of (4E)-5-(4-methoxyphenyl)-4-[(4-methylsulfanylphenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4E)-5-(4-methoxyphenyl)-4-[(4-methylphenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one: Similar structure but lacks the sulfanyl group.
(4E)-5-(4-methoxyphenyl)-4-[(4-chlorophenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one: Similar structure but has a chloro group instead of a sulfanyl group.
(4E)-5-(4-methoxyphenyl)-4-[(4-methylsulfanylphenyl)methylidene]-2-(4-aminophenyl)pyrazol-3-one: Similar structure but has an amino group instead of a nitro group.
Uniqueness
The uniqueness of (4E)-5-(4-methoxyphenyl)-4-[(4-methylsulfanylphenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one lies in its combination of functional groups, which provides a diverse range of chemical reactivity and potential applications. The presence of methoxy, methylsulfanyl, and nitrophenyl groups in a single molecule allows for unique interactions and properties that are not found in similar compounds.
Propriétés
IUPAC Name |
(4E)-5-(4-methoxyphenyl)-4-[(4-methylsulfanylphenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4S/c1-31-20-11-5-17(6-12-20)23-22(15-16-3-13-21(32-2)14-4-16)24(28)26(25-23)18-7-9-19(10-8-18)27(29)30/h3-15H,1-2H3/b22-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQDUHQJOQZGHP-PXLXIMEGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C2=CC3=CC=C(C=C3)SC)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C\2=NN(C(=O)/C2=C/C3=CC=C(C=C3)SC)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B5477415.png)

![4-{[4-(3,5-dimethylphenyl)-3-oxo-1-piperazinyl]methyl}-1,5-dimethyl-1H-pyrrole-2-carbonitrile](/img/structure/B5477431.png)

![3-[2-(2-fluorophenyl)ethyl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine](/img/structure/B5477440.png)
![N-[(3-ethoxyphenyl)methyl]-2-methoxyethanamine;hydrochloride](/img/structure/B5477446.png)
![methyl N-[3-(3-nitrophenyl)acryloyl]leucinate](/img/structure/B5477449.png)

![1'-[(2-isopropyl-6-oxo-1,6-dihydropyrimidin-5-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5477464.png)

![1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5477477.png)
![methyl 2-[4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-chloro-6-methoxyphenoxy]acetate](/img/structure/B5477503.png)
![6-(methoxymethyl)-1-methyl-N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5477511.png)

